N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been shown to target specific enzymes like cdk4 and cdk6 . These enzymes play crucial roles in cell cycle regulation and are therefore promising targets for the treatment of various diseases .
Mode of Action
Similar compounds, such as cdk4/6 inhibitors, disrupt the signals that stimulate the proliferation of malignant (cancer) cells . This suggests that N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine might interact with its targets in a similar manner, leading to changes in cell proliferation.
Biochemical Pathways
Similar compounds have been shown to inhibit the nf-kb inflammatory pathway and endoplasmic reticulum (er) stress . This suggests that this compound might affect similar pathways, leading to downstream effects such as reduced inflammation and apoptosis.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then reacted with butylamine and phenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These include compounds with different substituents on the pyrazole and pyrimidine rings, such as N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms within the rings.
Uniqueness
N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the butyl and methoxyphenyl groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .
Properties
IUPAC Name |
6-N-butyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-3-4-13-23-22-26-20(25-16-9-8-12-18(14-16)29-2)19-15-24-28(21(19)27-22)17-10-6-5-7-11-17/h5-12,14-15H,3-4,13H2,1-2H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQISCPLVWYKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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